sinapoyl D-glucoside

Description

Nomenclature and Chemical Identity

This compound, formally designated as PubChem Compound Identifier 13787030, represents a D-glucoside derivative with the molecular formula C17H22O10 and a molecular weight of 386.3 grams per mole. The compound exhibits multiple nomenclature designations within the scientific literature, reflecting its diverse recognition across various research disciplines and databases. The most commonly employed synonyms include (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl D-glucopyranoside, 1-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-D-glucopyranose, and glucopyranosyl sinapate. The Chemical Entities of Biological Interest database recognizes this compound under the identifier CHEBI:18428, while additional database entries include Metabolomics Workbench ID 51275 and Wikidata designation Q27103072.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate. The International Chemical Identifier string provides comprehensive structural information: InChI=1S/C17H22O10/c1-24-9-5-8(6-10(25-2)13(9)20)3-4-12(19)27-17-16(23)15(22)14(21)11(7-18)26-17/h3-6,11,14-18,20-23H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-,17?/m1/s1. The corresponding Simplified Molecular Input Line Entry System representation appears as: COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC2C@@HO.

The compound exists as a D-glucoside structurally related to trans-sinapic acid, forming through ester linkage between the carboxyl group of sinapic acid and the anomeric hydroxyl group of beta-D-glucose. This structural relationship positions this compound as a glycosylated derivative of hydroxycinnamic acid, specifically belonging to the broader category of phenylpropanoid glycosides that demonstrate significant biological activity in plant systems.

Historical Context in Plant Biochemistry

The formal recognition and characterization of this compound in biochemical databases commenced on February 8, 2007, when the compound received its initial entry in PubChem, with subsequent modifications occurring as recently as May 24, 2025. However, the biochemical investigation of this compound and related sinapate esters extends considerably further into the historical development of plant secondary metabolism research. Early investigations into sinapate ester metabolism in Arabidopsis thaliana during the 1990s established foundational understanding of these compounds' roles in plant biochemistry, with researchers identifying sinapoylmalate as one of the major phenylpropanoid metabolites accumulated in vegetative tissues.

The discovery of mutant plant lines that accumulated sinapoylglucose instead of sinapoylmalate proved instrumental in elucidating the biosynthetic pathways involving these compounds. These genetic studies revealed that plants homozygous for specific mutations lacked detectable levels of sinapoylglucose:malate sinapoyltransferase, the enzyme responsible for converting sinapoylglucose to sinapoylmalate, thereby establishing the enzymatic relationship between these related compounds. Such investigations demonstrated that sinapic acid ester biosynthesis in Arabidopsis follows developmental regulation patterns, with accumulation of sinapate esters showing temporal variation during seedling development.

The evolution of analytical techniques and molecular biology approaches throughout the early 2000s enabled researchers to identify and characterize the serine carboxypeptidase-like proteins responsible for catalyzing transacylation reactions involving this compound. These discoveries established the mechanistic foundation for understanding how plants utilize this compound as an acyl donor in secondary metabolite biosynthesis. The characterization of enzymes such as sinapoylglucose:choline sinapoyltransferase revealed the sophisticated biochemical machinery that plants employ to modify and utilize this compound in various metabolic processes.

Significance in Phenylpropanoid Metabolism

This compound occupies a central position within the phenylpropanoid metabolic network, functioning as both a storage form of activated sinapic acid and a crucial substrate for multiple enzymatic reactions that generate diverse secondary metabolites. The compound serves as the primary acyl donor for sinapoylglucose:malate sinapoyltransferase, an enzyme that catalyzes the chemical reaction converting 1-O-sinapoyl-beta-D-glucose and (S)-malate to D-glucose and sinapoyl-(S)-malate. This enzymatic transformation represents a critical step in phenylpropanoid biosynthesis, enabling plants to produce sinapoylmalate, which accumulates as a major phenolic compound in vegetative tissues.

The metabolic significance of this compound extends beyond its role as a simple intermediate, encompassing its function in complex regulatory networks that govern plant responses to environmental stresses. Research has demonstrated that this compound levels increase substantially in Arabidopsis plants subjected to nitrogen deficiency and low temperature stress conditions. Specifically, 1-O-sinapoyl-beta-D-glucose concentrations show marked elevation after seven days of nitrogen deficiency and low temperature treatment, subsequently declining during recovery periods when plants return to optimal growth conditions. This stress-responsive accumulation pattern indicates that this compound functions as part of the plant's adaptive mechanism for coping with adverse environmental conditions.

The compound also participates in disproportionation reactions catalyzed by sinapoylglucose-sinapoylglucose O-sinapoyltransferase, which converts two molecules of 1-O-sinapoyl beta-D-glucoside into D-glucose and 1,2-bis-O-sinapoyl beta-D-glucoside. This reaction demonstrates the metabolic versatility of this compound and its role in generating more highly acylated derivatives that may possess distinct biological functions. The enzyme responsible for this transformation belongs to the transferase family, specifically those acyltransferases that transfer groups other than aminoacyl groups, highlighting the specialized nature of this compound metabolism.

Furthermore, this compound serves as a substrate for sinapoylglucose:choline O-sinapoyltransferase, which catalyzes the formation of sinapoylcholine (sinapine) through the reaction of 1-O-sinapoyl-beta-D-glucose with choline. This enzymatic pathway demonstrates the compound's role in generating alkaloid-like molecules that contribute to plant chemical defense systems and metabolic regulation.

Research Evolution and Current Perspectives

Contemporary research perspectives on this compound have evolved significantly from early descriptive studies to encompass sophisticated molecular and systems-level investigations that reveal the compound's complex roles in plant physiology and adaptation. Modern analytical approaches have enabled researchers to demonstrate that this compound accumulation follows specific temporal patterns during plant stress responses, with concentrations showing dynamic changes that correlate with environmental conditions and recovery processes. Advanced high-performance liquid chromatography methods have revealed that both 1-O-sinapoyl-beta-D-glucose and related compounds such as 1,2-bis-O-sinapoyl-beta-glucoside exhibit coordinated accumulation patterns during nitrogen deficiency and low temperature stress, suggesting integrated metabolic regulation of these pathways.

Current investigations into the enzymatic machinery responsible for this compound metabolism have revealed sophisticated structure-function relationships that govern catalytic specificity and regulation. Research on Arabidopsis 1-O-sinapoyl-beta-glucose:L-malate sinapoyltransferase has demonstrated that this enzyme maintains the catalytic triad of its hydrolytic ancestor while developing specialized binding sites for recognizing this compound as an acyl donor. The enzyme follows a random sequential bi-bi mechanism that requires both substrates to bind in an enzyme donor-acceptor complex before initiating acyl transfer, representing a sophisticated evolutionary adaptation that favors transacylation over hydrolysis.

Modern molecular evolution studies have positioned this compound metabolism within the broader context of serine carboxypeptidase-like acyltransferase evolution, revealing that these enzymes represent a recent evolutionary development in plant secondary metabolism. The genes encoding these enzymes organize in tandem-arranged clusters with overlapping functions, suggesting coordinated evolution of multiple enzymatic activities that utilize this compound as a common substrate. These evolutionary insights have profound implications for understanding how plants have developed sophisticated chemical defense and adaptation systems centered around phenylpropanoid metabolism.

Current research approaches increasingly emphasize the systems-level integration of this compound metabolism with broader plant physiology, including its relationships with flavonoid biosynthesis, stress response pathways, and developmental regulation. Coexpression analysis has revealed that genes involved in this compound synthesis show coordinate regulation with flavonoid pathway genes, indicating shared regulatory mechanisms that govern phenylpropanoid metabolism. These findings suggest that this compound functions within integrated metabolic networks rather than isolated biochemical pathways.

Structure

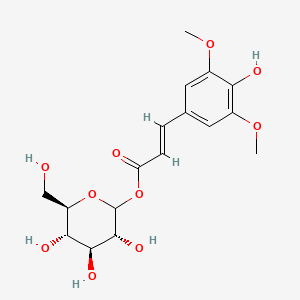

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22O10 |

|---|---|

Molecular Weight |

386.3 g/mol |

IUPAC Name |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C17H22O10/c1-24-9-5-8(6-10(25-2)13(9)20)3-4-12(19)27-17-16(23)15(22)14(21)11(7-18)26-17/h3-6,11,14-18,20-23H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-,17?/m1/s1 |

InChI Key |

XRKBRPFTFKKHEF-CNMVGKJOSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Bioactivity and Health Benefits

Antioxidant Properties

Sinapoyl D-glucoside exhibits significant antioxidant activity. Studies have demonstrated that it can scavenge free radicals, contributing to its potential as a health-promoting substance. For instance, while sinapic acid shows higher radical scavenging activity compared to its glycosides, this compound still retains considerable antioxidant properties .

Anti-Cancer Activity

Research indicates that this compound may possess anti-proliferative effects against certain cancer cells. For example, studies have shown that sinapoyl glucose derivatives can inhibit the growth of cholangiocarcinoma cells, suggesting potential applications in cancer therapy . The compound's ability to modulate cellular pathways involved in cancer progression is an area of ongoing investigation.

Applications in Agriculture

Plant Defense Mechanisms

this compound plays a crucial role in plant defense against biotic stressors such as herbivores and pathogens. It accumulates in response to wounding or pest attacks, acting as a protective agent by contributing to the plant's overall resilience . This property makes it a candidate for developing natural pesticides or enhancing crop resistance through genetic engineering.

Molecular Docking Studies

Recent studies have utilized molecular docking techniques to evaluate the binding affinity of this compound against various biological targets. For instance, it has shown promising binding affinities to the spike glycoprotein of SARS-CoV-2, indicating potential antiviral properties . The estimated free energy of binding for this compound was around -7.99 kcal/mol, suggesting it may effectively inhibit viral entry into host cells.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics of this compound is essential for its potential therapeutic applications. Studies reveal that it has favorable absorption characteristics with low gastrointestinal absorption but does not penetrate the blood-brain barrier . The compound's pharmacokinetic profile indicates good solubility and moderate stability across different pH levels.

Table 1: Summary of Key Findings Related to this compound

Preparation Methods

The Shikimate Pathway and Phenylpropanoid Metabolism

This compound biosynthesis originates from the shikimate pathway, which generates phenylalanine (6 ), the precursor for all phenylpropanoids. The conversion of erythrose 4-phosphate and phosphoenolpyruvate (PEP) into 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) initiates this pathway. Subsequent enzymatic steps yield shikimate (5 ), which is phosphorylated and transformed into chorismate (8 ), the branch point for aromatic amino acid synthesis. Chorismate mutase redirects chorismate toward the phenylpropanoid pathway, culminating in the production of 4-coumaroyl-CoA, a central intermediate for sinapate biosynthesis.

Enzymatic Modifications Leading to this compound

The transformation of 4-coumaroyl-CoA into sinapate involves hydroxylation and methylation steps catalyzed by ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT). Sinapate is then activated as sinapoyl-CoA, which undergoes glucosylation via UDP-glucose-dependent glucosyltransferases (UGTs). For instance, recombinant Gomphrena globosa sinapate glucosyltransferase catalyzes the transfer of glucose to sinapate, yielding this compound. However, this enzymatic process often suffers from low yields (<30%) due to substrate specificity and instability of the glycosyltransferase.

Chemical Synthesis of this compound

Knoevenagel-Doebner Condensation

A widely employed method involves the Knoevenagel-Doebner condensation of syringaldehyde (12 ) and malonic acid (13 ) in the presence of piperidine (Figure 10). This one-pot reaction proceeds via the formation of a sinapoyl malate-piperidine intermediate, followed by decarboxylation to yield sinapic acid. Subsequent esterification with protected D-glucose derivatives under acidic conditions produces this compound. While this method achieves yields exceeding 60%, it requires toxic solvents (e.g., dichloromethane) and generates stoichiometric amounts of waste.

Table 1: Comparison of Chemical Synthesis Methods

Stereoselective Glycosylation Strategies

Zhu et al. developed a high-yield (85%) route using stereoselective glycosylation between a protected glucosyl donor (e.g., trichloroacetimidate) and 4-O-chloroacetylated sinapic acid. The chloroacetyl group facilitates regioselective coupling at the glucose C-6 position, and subsequent deprotection with thiourea yields this compound. Despite its efficiency, this method necessitates six synthetic steps and specialized reagents, limiting scalability.

Enzymatic and Semi-Synthetic Approaches

Recombinant Glucosyltransferases

Expression of plant-derived UGTs in microbial hosts (e.g., E. coli) offers a sustainable route to this compound. For example, Arabidopsis thaliana UGT84A9 catalyzes the glucosylation of sinapate with a k<sub>cat</sub>/K<sub>m</sub> of 1.2 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>. However, enzyme instability and product inhibition reduce volumetric yields to <1 g/L, necessitating protein engineering for industrial applicability.

Chemo-Enzymatic Hybrid Methods

Combining chemical synthesis of sinapoyl-CoA with enzymatic glucosylation addresses the limitations of purely biological systems. Allais et al. demonstrated that sinapoyl-CoA synthetase (SCS) from Brassica napus converts sinapic acid to its CoA thioester, which is then glucosylated by UGT84A2 in vitro. This two-step process achieves 45% yield but requires costly cofactors (ATP, CoA).

Purification and Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns (e.g., Phenomenex Kinetex® C18, 2.6 µm) is standard for purifying this compound. Gradient elution using water-acetonitrile-formic acid mixtures resolves sinapoyl derivatives from plant extracts, with detection via high-resolution mass spectrometry (HRMS) at m/z 449.03 [M+H]<sup>+</sup> for the deglucosylated ion.

Table 2: LC-MS Fragmentation Patterns of this compound

| m/z Observed | Fragment Ion | Proposed Structure |

|---|---|---|

| 655.05 | [M+H]<sup>+</sup> | This compound |

| 449.03 | [M+H-206]<sup>+</sup> | Sinapate + glucose |

| 287.11 | [M+H-368]<sup>+</sup> | Cyanidin (aglycone) |

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and extraction methods for isolating sinapoyl D-glucoside from plant matrices?

- Methodological Answer : Use polar solvents like methanol or ethanol, as they efficiently extract hydrophilic glucosides. Evidence from Orcinol-β-D-glucoside extraction (100% methanol, HPLC-validated) suggests similar applicability for this compound . Optimize via factorial design experiments, testing solvent ratios (e.g., methanol:water 80:20) and extraction times. Validate purity using HPLC retention times (e.g., ~20 min for Orcinol-β-D-glucoside) and spectral matching (NMR/UV-Vis) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer : Combine HPLC with UV detection (e.g., 280 nm for phenolic glucosides) and mass spectrometry (MS) for structural confirmation. For quantification, use external calibration curves with purified standards, ensuring linearity (R² >0.99) and reproducibility (RSD <5%). Statistical validation (e.g., ANOVA for inter-lab variability) is critical, as shown in Orcinol-β-D-glucoside studies .

Q. How can researchers screen this compound for preliminary bioactivity?

- Methodological Answer : Conduct antimicrobial assays using standardized protocols (e.g., broth microdilution for MIC determination). For yeast/fungal targets, compare activity against controls like fluconazole, as done for Sitosterol-β-D-glucoside (MIC range: 0.0039–0.5 mg/mL) . Include positive/negative controls and triplicate measurements to ensure reliability .

Advanced Research Questions

Q. How should experimental designs be structured to assess this compound’s bioactivity while minimizing confounding variables?

- Methodological Answer : Employ randomized block designs to control for batch variability in plant extracts. For in vitro assays, use cell lines with documented sensitivity (e.g., Candida spp. for antifungal tests) and validate results via dose-response curves. Replicate experiments across independent labs to address reproducibility challenges, as emphasized in antimicrobial studies .

Q. How can contradictory data on this compound’s bioactivity (e.g., varying MIC values) be resolved?

- Methodological Answer : Analyze variability sources:

- Extraction methods : Solvent polarity impacts compound yield and purity; optimize using Tukey’s HSD test for significance (p<0.05) .

- Strain specificity : Test across diverse microbial strains, noting discrepancies like Sitosterol-β-D-glucoside’s superior activity against C. parapsilosis vs. bacteria .

- Statistical rigor : Apply post-hoc tests (e.g., Duncan’s multiple range test) to identify outliers and ensure data homogeneity .

Q. What strategies optimize the biosynthesis of this compound in heterologous systems (e.g., yeast)?

- Methodological Answer : Engineer S. cerevisiae strains with glucosyltransferase genes (e.g., BbGT for quercetin glucosides) . Optimize parameters:

- Cell density : Test OD₆₀₀ ranges (e.g., 10–50) for maximal conversion .

- pH/Temperature : Use DOE (Design of Experiments) to identify ideal conditions (e.g., pH 6.0, 30°C for quercetin-3-O-β-D-glucoside) .

- Substrate concentration : Avoid inhibition by testing 0.1–1.0 mM sinapic acid as a precursor.

Q. How can researchers investigate synergistic effects between this compound and other phytochemicals?

- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example, combine this compound with kaempferol glucosides, noting additive/synergistic effects (FIC ≤0.5). Validate via time-kill assays and metabolomic profiling to identify pathway interactions .

Methodological Considerations

- Data Analysis : Use SPSS or R for ANOVA and multivariate regression, reporting effect sizes (η²) and confidence intervals .

- Replication : Document protocols in detail (e.g., solvent volumes, incubation times) to enable replication, a key validity criterion .

- Ethical Reporting : Disclose negative results (e.g., weak antibacterial activity) to avoid publication bias, as seen in studies on Trans-Tiliroside .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.